molecular formula C16H19FN2O2S2 B2599085 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954702-28-4

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2599085
CAS No.: 954702-28-4
M. Wt: 354.46
InChI Key: MBBJRTGYNIEYRR-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, pyrrolidine, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate, which can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
  • N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
  • 4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its fluorine, pyrrolidine, and thiophene groups, which confer distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBJRTGYNIEYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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